Icmt-IN-21
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-21 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase. This enzyme is crucial in the post-translational modification of proteins, particularly those involved in cell signaling pathways. This compound is a sulfonamide-modified farnesyl cysteine, which makes it effective in inhibiting the activity of isoprenylcysteine carboxyl methyltransferase .
Vorbereitungsmethoden
The synthesis of Icmt-IN-21 involves several steps, starting with the modification of farnesyl cysteine. The key synthetic route includes the introduction of a sulfonamide group to the farnesyl cysteine structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Icmt-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Icmt-IN-21 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.
Biology: Researchers use this compound to investigate the role of isoprenylcysteine carboxyl methyltransferase in cell signaling pathways and its impact on cellular functions.
Medicine: this compound is explored for its potential therapeutic applications in treating diseases related to abnormal protein prenylation, such as cancer.
Wirkmechanismus
Icmt-IN-21 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound prevents the proper localization and function of these proteins, which can disrupt cell signaling pathways and inhibit cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Icmt-IN-21 is unique due to its sulfonamide-modified farnesyl cysteine structure, which is critical for its inhibitory activity. Similar compounds include:
Cysmethynil: Another inhibitor of isoprenylcysteine carboxyl methyltransferase, but with a different chemical structure.
Indole-based inhibitors: These compounds also target isoprenylcysteine carboxyl methyltransferase but have distinct structural features compared to this compound.
This compound stands out due to its specific modifications that enhance its inhibitory potency and selectivity for isoprenylcysteine carboxyl methyltransferase.
Eigenschaften
Molekularformel |
C22H33NO4S3 |
---|---|
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
(2R)-2-(thiophen-2-ylsulfonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C22H33NO4S3/c1-17(2)8-5-9-18(3)10-6-11-19(4)13-15-28-16-20(22(24)25)23-30(26,27)21-12-7-14-29-21/h7-8,10,12-14,20,23H,5-6,9,11,15-16H2,1-4H3,(H,24,25)/b18-10+,19-13+/t20-/m0/s1 |
InChI-Schlüssel |
MQLFDFLYIJHAIZ-OWNDRHNHSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1)/C)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NS(=O)(=O)C1=CC=CS1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.